2,3',4,4',5-Pentabromodiphenyl ether
Overview
Description
2,3’,4,4’,5-Pentabromodiphenyl ether is a halogenated organic compound . It is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies .
Molecular Structure Analysis
The molecular formula of 2,3’,4,4’,5-Pentabromodiphenyl ether is C12H5Br5O . The average mass is 564.688 Da and the monoisotopic mass is 559.625671 Da .Chemical Reactions Analysis
2,3’,4,4’,5-Pentabromodiphenyl ether is a very unreactive compound . Its reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .Physical And Chemical Properties Analysis
2,3’,4,4’,5-Pentabromodiphenyl ether is an amber-colored solid and insoluble in water . It has a density of 2.3±0.1 g/cm3 . It decomposes at its boiling point .Scientific Research Applications
Oxidative Metabolism Studies
Research has investigated the oxidative metabolism of PBDE-99 in various species, providing insights into how this compound is processed in biological systems. For example, studies on cat liver microsomes reveal specific hydroxylated metabolites formed from PBDE-99, suggesting differences in metabolism compared to human liver microsomes (Zheng et al., 2016). Similar metabolic studies have been conducted using chicken liver microsomes (Zheng et al., 2015) and rat hepatic microsomes (Erratico et al., 2011).
Environmental Fate and Exposure
Studies have also focused on the environmental fate and human exposure to PBDE-99. For instance, research on guillemot eggs from the Baltic Sea provides data on the temporal trends of PBDE-99, reflecting changes in environmental exposure over time (Sellström et al., 2003). Another study examined the bioavailability and mass balance of PBDE-99 in rats, offering insights into its bioconcentration potential (Huwe et al., 2007).
Photodegradation Research
The photodegradation of PBDE-99 has been studied to understand its behavior under sunlight exposure. This research is crucial for assessing the environmental breakdown of PBDE-99 and its transformation products (Rayne et al., 2006).
Metabolite Identification and Quantification
Advanced methods have been developed for identifying and quantifying metabolites of PBDE-99. These techniques include ultra performance liquid chromatography-mass spectrometry, which is crucial for understanding the compound's metabolic pathways (Erratico et al., 2010).
In Vitro Assay Development
Research efforts have led to the development of novel in vitro assays to detect and quantify hydroxylated metabolites of PBDE-99. This is significant for evaluating the toxicological profiles of these metabolites (Gross et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,4-tribromo-5-(3,4-dibromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMFEPLDDHZBGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724016 | |
Record name | 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,4',5-Pentabromodiphenyl ether | |
CAS RN |
446254-80-4 | |
Record name | 2,3',4,4',5-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,4',5-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IF7OHN68D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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